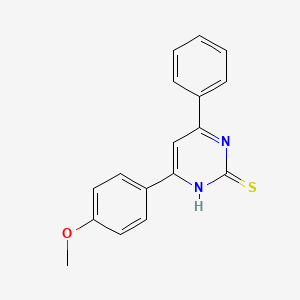

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione

Overview

Description

Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences . The methoxyphenyl and phenyl groups are common substituents in organic chemistry, known to impact the physical, chemical, and biological properties of the compounds they are attached to .

Molecular Structure Analysis

The molecular structure of a compound like “6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione” would likely be determined using techniques such as X-ray crystallography . Computational methods like Density Functional Theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis

The chemical reactivity of a compound is often determined by its frontier molecular orbitals, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . A large HOMO-LUMO gap usually indicates low reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods and can also be predicted using computational chemistry methods . These properties include melting point, solubility, and reactivity .Scientific Research Applications

Antioxidant Activities

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione and its derivatives have been extensively studied for their antioxidant properties. A study by Dudhe et al. (2013) synthesized a series of derivatives and found significant in-vitro antioxidant activity, comparing favorably against ascorbic acid in DPPH assays (Dudhe, Sharma, Chaudhary Dudhe, & Verma, 2013). Another study by Dudhe et al. (2014) discovered a new class of potent antioxidants within substituted pyrimidine derivatives, emphasizing the significance of these compounds in antioxidant research (Dudhe, Sharma, & Verma, 2014).

COX Inhibition and Anti-inflammatory Properties

Research by Seebacher et al. (2015) explored new 4-phenylpyrimidine-2(1H)-thiones for their ability to inhibit COX-1 and COX-2 enzymes, important in the development of anti-inflammatory drugs. This study highlights the potential therapeutic applications of these compounds (Seebacher, Faist, Presser, Weis, Saf, Kaserer, Temml, Schuster, Ortmann, Otto, & Bauer, 2015).

Corrosion Inhibition

The corrosion inhibition properties of derivatives of 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione have been a subject of research. For instance, Yadav et al. (2015) investigated spiropyrimidinethiones as corrosion inhibitors in acidic environments, finding them effective in protecting mild steel against corrosion (Yadav, Sinha, Kumar, & Sarkar, 2015). Singh et al. (2016) also studied thiopyrimidine derivatives as corrosion inhibitors, demonstrating their utility in industrial applications (Singh, Singh, & Quraishi, 2016).

Structural and Molecular Analysis

The molecular and structural characteristics of various derivatives have been the focus of many studies. For example, Ozturk and Wallis (1996) determined the structure of a related compound at low temperatures, providing insights into its chemical behavior (Ozturk & Wallis, 1996). Al‐Refai et al. (2014) performed a comprehensive study on the synthesis, characterization, and X-ray structure analysis of a derivative, furthering understanding of its chemical properties (Al‐Refai, Geyer, Marsch, & Ali, 2014).

Safety And Hazards

properties

IUPAC Name |

6-(4-methoxyphenyl)-4-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(18-17(21)19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXJZRZMFPGGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497574 | |

| Record name | 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione | |

CAS RN |

66443-37-6 | |

| Record name | 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

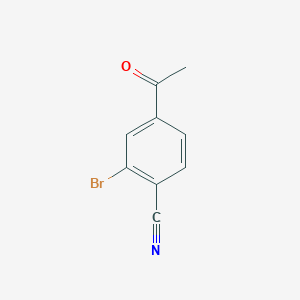

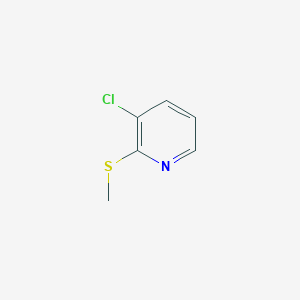

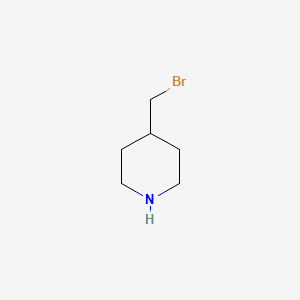

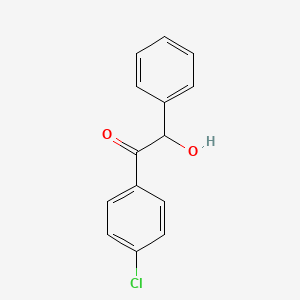

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)

![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)

![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)